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Compound of Interest

Compound Name: Fosdevirine

Cat. No.: B1673566

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the challenges
encountered during the clinical development of Fosdevirine (GSK2248761), an investigational
non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is presented in a
guestion-and-answer format to directly address potential issues and queries that may arise
during research and development of similar compounds.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of Fosdevirine's clinical
development?

Al: The clinical development of Fosdevirine was halted due to an unexpected and serious
adverse event: delayed-onset seizures observed in HIV-positive, treatment-experienced
subjects during Phase IIb clinical trials.[1]

Q2: At what dosage and time frame did these seizures occur?

A2: The seizures were observed in patients receiving both 100 mg and 200 mg daily doses of
Fosdevirine. The onset of seizures was delayed, occurring after at least four weeks of
continuous therapy, with a reported range of 28 to 81 days.[1] Worryingly, seizures persisted in
all affected subjects even after the discontinuation of the drug.[1]
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Q3: What was the proposed mechanism behind Fosdevirine-induced neurotoxicity?

A3: Investigations have suggested that the neurotoxicity was not caused by Fosdevirine itself,
but by a cysteine-conjugated metabolite.[2] This metabolite is formed through the addition of
glutathione to the cyanovinylphenyl group of Fosdevirine, a reaction that can lead to the
formation of toxic compounds.[2] This metabolite was found to persist in the central nervous
system of affected patients.[2]

Q4: What are the known resistance mutations for NNRTIs like Fosdevirine?

A4: While specific resistance data for Fosdevirine is limited due to its early termination,
NNRTIs as a class are known to have a low genetic barrier to resistance. A single amino acid
mutation in the NNRTI binding pocket of the reverse transcriptase enzyme can confer high-
level resistance. Common NNRTI resistance mutations include K103N, Y181C, G190A, and
L100lI.

Q5: Were there any other significant adverse effects reported in the clinical trials?

A5: The delayed-onset seizures were the most severe and trial-terminating adverse events.
Other adverse effects commonly associated with antiretroviral therapy may have been
observed, but the neurotoxicity was the primary safety concern that led to the discontinuation of
Fosdevirine's development.

Troubleshooting Guide

This guide is intended to help researchers investigating similar compounds to anticipate and
potentially mitigate challenges observed with Fosdevirine.
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Potential Issue

Troubleshooting/Mitigation Strategy

Unexpected Neurotoxicity

- Conduct thorough preclinical toxicology studies
in relevant animal models to assess the
potential for CNS-penetrating metabolites. -
Develop analytical methods to detect and
quantify potential reactive metabolites (e.g.,
glutathione conjugates) in plasma and
cerebrospinal fluid. - Implement intensive safety
monitoring in early-phase clinical trials, including
neurological examinations and possibly
electroencephalograms (EEGS), especially for
compounds with structural alerts for

neurotoxicity.

Delayed Onset of Adverse Events

- Extend the duration of preclinical toxicology
studies to better capture delayed toxicities. -
Design clinical trial protocols with long-term
follow-up periods to monitor for adverse events

that may not manifest in the short term.

Drug Metabolism-Related Toxicity

- Characterize the metabolic pathways of the
drug candidate early in development. - Use in
vitro systems (e.g., liver microsomes,
hepatocytes) to identify potential reactive
metabolites. - Consider structural modifications
to block metabolic pathways that lead to toxic

byproducts.

Development of Drug Resistance

- Conduct in vitro resistance selection studies to
identify the mutational pathways leading to
resistance. - Evaluate the activity of the
compound against a panel of known NNRTI-
resistant viral strains. - In clinical trials, combine
the investigational drug with other antiretrovirals

that have a high barrier to resistance.

Quantitative Data Summary
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The following tables summarize the key quantitative data from the Phase lIb clinical trials of
Fosdevirine (SIGNET and SONNET).

Table 1: Incidence of Seizures in the SONNET Trial (Treatment-Experienced Patients)

Number of Percentage of
. Number of . . . .
Fosdevirine Dose . Subjects with Subjects with
Subjects Exposed . .

Seizures Seizures
100 mg Data not specified 1 Data not specified
200 mg Data not specified 4 Data not specified
Total 35 5 14.3%

Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]

Table 2: Timeline of Seizure Onset

Parameter Value
Time to Seizure Onset 28 to 81 days
Seizure Persistence Post-Discontinuation Yes, in all 5 subjects

Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]

Experimental Protocols

While the complete, detailed official protocols for the SIGNET (NCT01213123) and SONNET
(NCT01198901) trials are not publicly available, the following provides a generalized overview
of a Phase llb clinical trial protocol for an investigational NNRTI like Fosdevirine, based on
publicly accessible trial information.

1. Study Design: A Phase llIb, randomized, double-blind, active-controlled, multicenter study.

2. Patient Population:
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SIGNET Trial (Treatment-Naive): HIV-1 infected adults with no prior antiretroviral therapy.

SONNET Trial (Treatment-Experienced): HIV-1 infected adults with evidence of NNRTI
resistance.

. Inclusion Criteria (General):

Confirmed HIV-1 infection.

CD4+ T-cell count above a specified threshold (e.g., >200 cells/mm3).

HIV-1 RNA levels above a specified threshold (e.g., >1,000 copies/mL).

Willingness to use effective contraception.

Informed consent.

. Exclusion Criteria (General):

History of seizures or significant neurological disorders.

Active opportunistic infections.

Significant renal or hepatic impairment.

Pregnancy or breastfeeding.

Use of prohibited concomitant medications.

. Treatment Arms:

SIGNET Trial:

o Fosdevirine (100 mg or 200 mg once daily) + Truvada® (tenofovir/emtricitabine) or
Epzicom® (abacavir/lamivudine).

o Efavirenz (600 mg once daily) + Truvada® or Epzicom®.

SONNET Trial:
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7.

o Fosdevirine (100 mg or 200 mg once daily) + darunavir/ritonavir + raltegravir.

o Etravirine (200 mg twice daily) + darunavir/ritonavir + raltegravir.

. Study Procedures and Assessments:

Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests
(hematology, chemistry, urinalysis, CD4 count, HIV-1 RNA, resistance testing).

Treatment Period: Regular visits for clinical and laboratory assessments, including
monitoring for adverse events. Specific protocols for neurological assessment would have
been crucial.

Pharmacokinetics: Blood sampling at specified time points to determine drug concentrations.

Efficacy Endpoints: Primary endpoint would typically be the proportion of subjects with HIV-1
RNA <50 copies/mL at a specified time point (e.g., week 48).

Safety Endpoints: Incidence and severity of adverse events, laboratory abnormalities, and
ECG changes.

Statistical Analysis: The primary efficacy analysis would likely be an intent-to-treat analysis

comparing the proportion of subjects achieving viral suppression in each arm. Safety analyses

would include descriptive statistics of all adverse events.

Visualizations

Below are diagrams illustrating key pathways and logical relationships relevant to the clinical

development of Fosdevirine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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